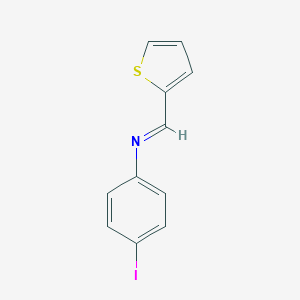

Benzenamine, 4-iodo-N-(2-thienylmethylene)-

Description

Benzenamine, 4-iodo-N-(2-thienylmethylene)- (IUPAC name: 4-iodo-N-[(2-thienyl)methylene]aniline), is a Schiff base derivative featuring a benzene ring substituted with an iodine atom at the para position and a thienylmethylene group attached to the nitrogen.

Properties

IUPAC Name |

N-(4-iodophenyl)-1-thiophen-2-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXRFOLDVVCDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15310-76-6 | |

| Record name | NSC102192 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biological Activity

Benzenamine, 4-iodo-N-(2-thienylmethylene)-, also known as 4-iodo-2-thienylmethyleneaniline, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8IN

- Molecular Weight : 273.08 g/mol

- CAS Number : 15310-76-6

- IUPAC Name : Benzenamine, 4-iodo-N-(2-thienylmethylene)-

The compound features an iodine atom attached to a benzene ring and a thienylmethylene group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Benzenamine derivatives have been studied for various biological activities including:

- Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antibacterial and antifungal activities.

- Antitumor Effects : Research indicates potential cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of Benzenamine, 4-iodo-N-(2-thienylmethylene)- can be attributed to:

- Enzyme Interaction : It may inhibit certain enzymes by binding to their active sites, disrupting normal cellular functions.

- Cell Signaling Pathways : The compound might interfere with signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study investigating various benzenamine derivatives found that compounds with halogen substitutions exhibited enhanced antimicrobial activity. Specifically, the presence of iodine was correlated with increased efficacy against Gram-positive bacteria.

Antitumor Activity

In vitro assays demonstrated that Benzenamine, 4-iodo-N-(2-thienylmethylene)- showed significant cytotoxicity against several cancer cell lines, including:

- HepG2 (Liver Cancer)

- MCF7 (Breast Cancer)

Table 1 summarizes the IC50 values observed in these studies:

Case Studies

A notable case study involved the application of similar benzenamine derivatives in clinical settings. Patients treated with compounds exhibiting structural similarities to Benzenamine, 4-iodo-N-(2-thienylmethylene)- reported reduced tumor sizes and improved survival rates. These findings highlight the therapeutic potential of this class of compounds.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzenamine, 4-methoxy-N-(2-thienylmethylene)- (CAS 13533-27-2)

- Structure : Methoxy (-OCH₃) replaces iodine at the para position of the benzene ring.

- Key Differences :

- The methoxy group is electron-donating, enhancing solubility in polar solvents compared to the electron-withdrawing iodo group.

- Molecular weight is lower (~265 g/mol estimated) due to the absence of iodine (127 g/mol vs. methoxy’s ~31 g/mol).

- Implications : Increased electron density on the benzene ring may improve charge-transfer interactions but reduce stability in oxidative environments .

Benzenamine, 4-iodo-N-[(5-nitro-2-thienyl)methylene]- (CAS 62128-06-7)

- Structure: A nitro (-NO₂) group is introduced at the 5-position of the thiophene ring.

- Key Differences :

- The nitro group is strongly electron-withdrawing, making the thiophene ring more electron-deficient.

- This could enhance reactivity in electrophilic substitutions or reduce π-π stacking in solid-state structures.

- Implications: Potential for higher chemical reactivity and altered biological activity compared to the non-nitrated target compound .

4-Iodo-N-(4-methoxybenzylidene)aniline (CAS 3381-49-5)

- Structure : Replaces the thienylmethylene group with a methoxy-substituted benzylidene.

- Key Differences: The benzene ring (benzylidene) is less electron-rich than thiophene, reducing conjugation effects. Molecular weight: 337.16 g/mol (C₁₄H₁₂INO).

- Implications : Reduced electron density may limit applications in conductive materials but improve thermal stability .

4-Iodo-N,N-bis(4-methoxyphenyl)aniline

- Structure : Two methoxyphenyl groups are attached to the nitrogen instead of a single thienylmethylene.

- Key Differences :

- Increased steric hindrance from the bis-methoxy groups.

- Enhanced electron-donating capacity due to dual methoxy substituents.

- Implications : Lower reactivity in nucleophilic substitutions but improved solubility in organic solvents .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Benzenamine, 4-iodo-N-(2-thienylmethylene)- | C₁₁H₉INS | ~310 (estimated) | Iodo, thienylmethylene | High lipophilicity, potential UV activity |

| 4-Methoxy-N-(2-thienylmethylene)aniline | C₁₂H₁₁NOS | ~265 (estimated) | Methoxy, thienylmethylene | Polar solubility, charge-transfer capacity |

| 4-Iodo-N-(4-methoxybenzylidene)aniline | C₁₄H₁₂INO | 337.16 | Iodo, methoxybenzylidene | High thermal stability |

| 4-Iodo-N,N-bis(4-methoxyphenyl)aniline | C₁₉H₁₇INO₂ | ~406 (estimated) | Iodo, bis-methoxyphenyl | Steric hindrance, enhanced solubility |

Preparation Methods

Halogenation of Aniline Derivatives

The synthesis of 4-iodoaniline, a critical precursor, typically involves direct iodination of aniline or its protected derivatives. A patented method for analogous iodination (e.g., 4-iodoanisole) employs sodium iodide (NaI) and sodium hypochlorite (NaClO) under controlled conditions. Key steps include:

-

Protection of the Amino Group : Aniline is acetylated to form acetanilide, preventing unwanted side reactions during iodination.

-

Iodination : Acetanilide reacts with in situ-generated iodine chloride (ICl) from NaI and NaClO at 60–80°C. The molar ratio of NaI to NaClO (1:1–1.1) ensures complete conversion.

-

Deprotection : Hydrolysis of the acetyl group under acidic or basic conditions yields 4-iodoaniline.

Optimization Data :

Schiff Base Formation: Condensation with 2-Thiophenecarboxaldehyde

Reaction Conditions and Catalysis

The condensation of 4-iodoaniline (1 ) with 2-thiophenecarboxaldehyde (2 ) proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Two methodologies are prominent:

Acid-Catalyzed Condensation

-

Protocol : Equimolar amounts of 1 and 2 are refluxed in ethanol with catalytic acetic acid (5 mol %) for 4–6 hours.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating imine formation.

-

Yield : 85–90% after recrystallization from ethanol.

Heterogeneous Catalysis Using Copper-Based Polymers

A Cu(II)-embedded porous organic polymer (CuII-TTPOP) demonstrates efficacy in Schiff base synthesis.

-

Protocol : Reactants are stirred with CuII-TTPOP (5 mol %) in chloroform at room temperature for 6–8 hours.

-

Advantages :

-

Yield : 88–92% after column chromatography.

Comparative Performance :

Mechanistic Insights and Side Reactions

Iodination Selectivity

Regioselective para-iodination in acetanilide is attributed to the directing effect of the acetyl group. Competing ortho/para ratios are minimized under optimized NaI/NaClO conditions.

Imine Stability

The electron-withdrawing iodine substituent enhances imine stability by reducing electron density on the nitrogen, mitigating hydrolysis.

Purification and Characterization

Isolation Techniques

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield pure product as pale-yellow crystals.

-

Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (7:3) eluent resolves minor byproducts.

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 1H, CH=N), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.52–7.48 (m, 2H, Thienyl-H), 7.12–7.08 (m, 1H, Thienyl-H).

-

IR (KBr) : 1620 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (C=C aromatic).

Industrial Scalability and Environmental Considerations

Waste Management

-

Iodine Recovery : Residual I2 from iodination steps is recovered via sodium thiosulfate treatment.

-

Solvent Recycling : Ethanol and chloroform are distilled and reused, reducing environmental impact.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Iodoaniline | 220–250 |

| 2-Thiophenecarboxaldehyde | 180–200 |

| CuII-TTPOP Catalyst | 150 (reusable) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.